molecular formula C8H7BrClFO B1364831 2-Chloro-6-fluoro-3-methoxybenzyl bromide CAS No. 886499-54-3

2-Chloro-6-fluoro-3-methoxybenzyl bromide

Cat. No.: B1364831
CAS No.: 886499-54-3
M. Wt: 253.49 g/mol
InChI Key: BIXHHCSLGATAOQ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide typically involves the bromination of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid or phosphorus tribromide as the brominating agent under controlled conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-fluoro-3-methoxybenzyl bromide is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material science: As a precursor in the synthesis of functional materials with specific properties.

    Biological studies: In the study of enzyme inhibition and receptor binding

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxybenzyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-methylbenzyl bromide
  • 2-Chloro-4-methoxybenzyl bromide
  • 2,6-Difluoro-3-methylbenzyl bromide
  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 4-Chloro-3-fluorobenzyl bromide

Uniqueness

2-Chloro-6-fluoro-3-methoxybenzyl bromide is unique due to the presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methoxy) groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)5(4-9)8(7)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHHCSLGATAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397539
Record name 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-54-3
Record name 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-3-methoxybenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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